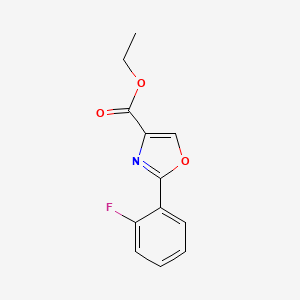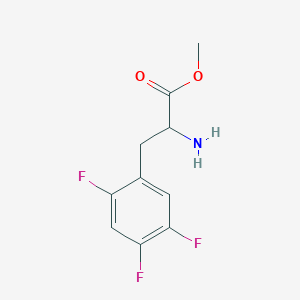
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster etílico del ácido 2-(2-fluoro-fenil)-oxazol-4-carboxílico es un compuesto orgánico que pertenece a la clase de derivados de oxazol. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo unido a un anillo de oxazol, que está sustituido adicionalmente con un grupo éster carboxílico etílico. Las características estructurales únicas de este compuesto lo convierten en un tema de interés en varios campos de la investigación científica, incluida la síntesis orgánica, la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del éster etílico del ácido 2-(2-fluoro-fenil)-oxazol-4-carboxílico normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de cloruro de 2-fluorobenzoilo con cloruro de oxalilo etílico en presencia de una base, seguida de la ciclización con acetato de amonio para formar el anillo de oxazol. Las condiciones de reacción a menudo requieren una atmósfera inerte y una temperatura controlada para garantizar un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la escalabilidad y la reproducibilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: El éster etílico del ácido 2-(2-fluoro-fenil)-oxazol-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados de oxazol correspondientes con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo requieren catalizadores como cloruro de aluminio o cloruro de hierro (III).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido oxazol-4-carboxílico, mientras que la reducción puede producir derivados del oxazol-4-metanol.
Aplicaciones Científicas De Investigación
El éster etílico del ácido 2-(2-fluoro-fenil)-oxazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y como sonda para ensayos biológicos.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del éster etílico del ácido 2-(2-fluoro-fenil)-oxazol-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo fluorofenilo puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, mientras que el anillo de oxazol puede participar en enlaces de hidrógeno y otras interacciones. Estas interacciones moleculares pueden modular la actividad de las vías biológicas, lo que lleva a varios efectos farmacológicos.
Compuestos similares:
- Éster etílico del ácido 2-fenil-oxazol-4-carboxílico
- Éster etílico del ácido 2-(2-cloro-fenil)-oxazol-4-carboxílico
- Éster etílico del ácido 2-(2-bromo-fenil)-oxazol-4-carboxílico
Comparación: En comparación con sus análogos, el éster etílico del ácido 2-(2-fluoro-fenil)-oxazol-4-carboxílico exhibe propiedades únicas debido a la presencia del átomo de flúor. La alta electronegatividad y el pequeño tamaño del flúor pueden influir significativamente en la reactividad, estabilidad y actividad biológica del compuesto. Esto lo convierte en un compuesto valioso para diversas aplicaciones donde estas propiedades son ventajosas.
Comparación Con Compuestos Similares
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Comparison: Compared to its analogs, 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Propiedades
Número CAS |
885274-78-2 |
|---|---|
Fórmula molecular |
C12H10FNO3 |
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
ethyl 2-(2-fluorophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
Clave InChI |
NGSHSERPKZUPFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)
![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)

![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)





![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
